molecular formula C11H18N4O B15160268 N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide CAS No. 652139-94-1

N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide

Cat. No.: B15160268
CAS No.: 652139-94-1
M. Wt: 222.29 g/mol
InChI Key: OXRBOVXQLHLLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide: is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and an acetamide group linked to a dimethylaminoethyl chain. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-aminopyridine and 2-(dimethylamino)ethylamine.

    Acylation Reaction: The 6-aminopyridine is reacted with acetic anhydride to form N-(6-acetylaminopyridin-3-yl)acetamide.

    Amine Coupling: The intermediate is then coupled with 2-(dimethylamino)ethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives with reduced acetamide groups.

    Substitution: Substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide exerts its effects involves:

    Molecular Targets: It may interact with specific receptors or enzymes in the body, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Aminopyridin-3-yl)-N-methylacetamide
  • N-(6-Aminopyridin-3-yl)-N-ethylacetamide
  • N-(6-Aminopyridin-3-yl)-N-[2-(diethylamino)ethyl]acetamide

Uniqueness

N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the dimethylaminoethyl chain can influence its solubility, membrane permeability, and interaction with biological targets.

Properties

CAS No.

652139-94-1

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

N-(6-aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide

InChI

InChI=1S/C11H18N4O/c1-9(16)15(7-6-14(2)3)10-4-5-11(12)13-8-10/h4-5,8H,6-7H2,1-3H3,(H2,12,13)

InChI Key

OXRBOVXQLHLLTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCN(C)C)C1=CN=C(C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.